![molecular formula C24H13NO2 B14224872 3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid CAS No. 823227-76-5](/img/structure/B14224872.png)
3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid is an organic compound that features a benzoic acid core with two ethynyl-linked phenyl groups, one of which is substituted with a cyano group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under ambient temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of visible-light-induced photocatalysis has also been explored to promote the reaction under milder conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes
Wirkmechanismus
The mechanism by which 3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid exerts its effects involves its interaction with molecular targets through its aromatic and ethynyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may bind to specific enzymes or receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-({2-[(2-Ethynylphenyl)ethynyl]phenyl}ethynyl)benzoic acid
- 3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid
- 3-({2-[(2-Phenylethynyl)phenyl}ethynyl)benzoic acid
Uniqueness
This compound is unique due to the presence of the cyano group, which can significantly alter its chemical reactivity and binding properties compared to similar compounds. This makes it particularly valuable in applications where specific interactions with molecular targets are required .
Eigenschaften
CAS-Nummer |
823227-76-5 |
|---|---|
Molekularformel |
C24H13NO2 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
3-[2-[2-[2-(2-cyanophenyl)ethynyl]phenyl]ethynyl]benzoic acid |
InChI |
InChI=1S/C24H13NO2/c25-17-23-10-4-3-9-21(23)15-14-20-8-2-1-7-19(20)13-12-18-6-5-11-22(16-18)24(26)27/h1-11,16H,(H,26,27) |
InChI-Schlüssel |
XNJZJNCLKFKXRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)C(=O)O)C#CC3=CC=CC=C3C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



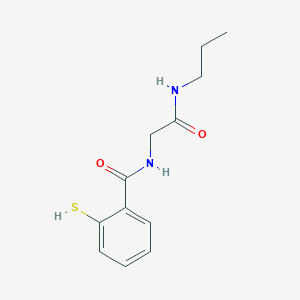
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-](/img/structure/B14224819.png)
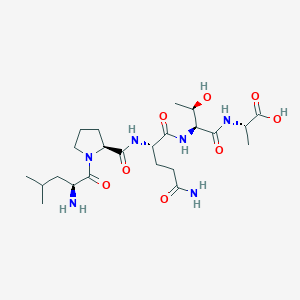
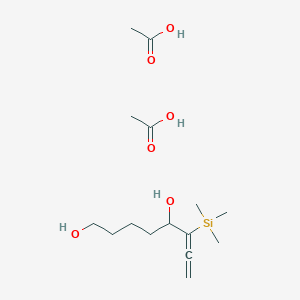
![{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B14224831.png)
![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14224839.png)



![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14224861.png)
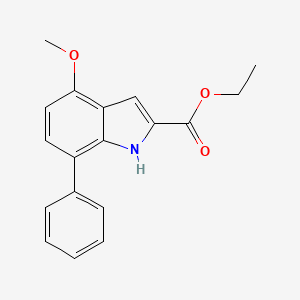
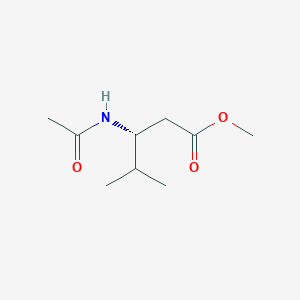
![(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol](/img/structure/B14224875.png)
